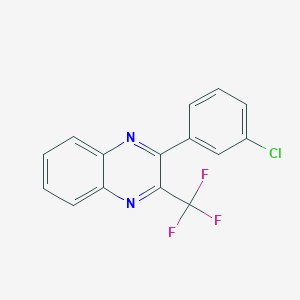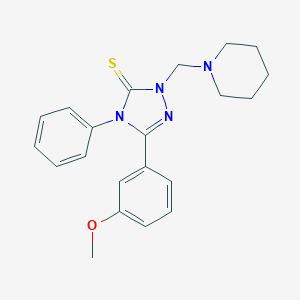![molecular formula C19H13IN2O4 B393280 N'-[(Z)-[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B393280.png)
N'-[(Z)-[5-(4-IODOPHENYL)FURAN-2-YL]METHYLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide is a complex organic compound with a molecular formula of C19H13IN2O4.
Preparation Methods
The synthesis of N’-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of 5-(4-iodophenyl)-2-furaldehyde with 1,3-benzodioxole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Chemical Reactions Analysis
N’-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
N’-{[5-(4-iodophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide
- N’-{[5-(4-chlorophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide
- N’-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-benzodioxole-5-carbohydrazide
These compounds share similar structural features but differ in the halogen substituent on the phenyl ring, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H13IN2O4 |
|---|---|
Molecular Weight |
460.2g/mol |
IUPAC Name |
N-[(Z)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C19H13IN2O4/c20-14-4-1-12(2-5-14)16-8-6-15(26-16)10-21-22-19(23)13-3-7-17-18(9-13)25-11-24-17/h1-10H,11H2,(H,22,23)/b21-10- |
InChI Key |
ABZUMSGAONDGPV-FBHDLOMBSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)I |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C\C3=CC=C(O3)C4=CC=C(C=C4)I |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-bromobenzoyl)hydrazino]-N-(tert-butyl)-2-oxoacetamide](/img/structure/B393199.png)
![2-[(2Z)-3-(cyclohexylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B393200.png)
![2,4-dichloro-N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B393201.png)
![2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3,4,5-trimethoxybenzoate](/img/structure/B393209.png)
![2-({6-[(2-hydroxy-3-methoxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B393210.png)
![N-(3-methylphenyl)-2-[4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B393213.png)
![N-butyl-2-({6-[(2,6-dichlorobenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetamide](/img/structure/B393214.png)
![2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B393215.png)

![N-(4-nitrophenyl)-2-[(2Z)-4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B393217.png)
![1-{(E)-[(4-ethylphenyl)imino]methyl}-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B393218.png)
![1-(3,5-Dichlorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B393219.png)
![2-(2,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B393220.png)
